2-(Methoxymethyl)-1-(4-methylbenzene-1-sulfonyl)-3-phenylaziridine
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Overview
Description
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. This compound is characterized by the presence of a methoxymethyl group, a phenyl group, and a tosyl group attached to the aziridine ring. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions. For example, the reaction of phenylamine with an epoxide in the presence of a base like sodium hydroxide can yield the aziridine ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the aziridine with tosyl chloride in the presence of a base such as pyridine. This step ensures the protection of the nitrogen atom and enhances the stability of the compound.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of aziridine derivatives with different substituents.
Scientific Research Applications
2-(Methoxymethyl)-3-phenyl-1-tosylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aziridine-containing substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyl group enhances the stability of the compound and can be selectively removed under mild conditions, allowing for further functionalization.
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and formation of amine derivatives.
Electrophilic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further modification of the compound.
Comparison with Similar Compounds
2-(Methoxymethyl)-3-phenylaziridine: Lacks the tosyl group, making it less stable and less reactive.
3-Phenyl-1-tosylaziridine: Lacks the methoxymethyl group, which reduces its versatility in synthetic applications.
2-(Methoxymethyl)-1-tosylaziridine:
Uniqueness: 2-(Methoxymethyl)-3-phenyl-1-tosylaziridine is unique due to the combination of the methoxymethyl, phenyl, and tosyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
796975-13-8 |
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Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C17H19NO3S/c1-13-8-10-15(11-9-13)22(19,20)18-16(12-21-2)17(18)14-6-4-3-5-7-14/h3-11,16-17H,12H2,1-2H3 |
InChI Key |
JLCHRJQURIWYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)COC |
Origin of Product |
United States |
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